2-Hydroxy-2,5-dimethylhex-4-en-3-one 2-Hydroxy-2,5-dimethylhex-4-en-3-one
Brand Name: Vulcanchem
CAS No.: 53269-78-6
VCID: VC14316119
InChI: InChI=1S/C8H14O2/c1-6(2)5-7(9)8(3,4)10/h5,10H,1-4H3
SMILES:
Molecular Formula: C8H14O2
Molecular Weight: 142.20 g/mol

2-Hydroxy-2,5-dimethylhex-4-en-3-one

CAS No.: 53269-78-6

Cat. No.: VC14316119

Molecular Formula: C8H14O2

Molecular Weight: 142.20 g/mol

* For research use only. Not for human or veterinary use.

2-Hydroxy-2,5-dimethylhex-4-en-3-one - 53269-78-6

Specification

CAS No. 53269-78-6
Molecular Formula C8H14O2
Molecular Weight 142.20 g/mol
IUPAC Name 2-hydroxy-2,5-dimethylhex-4-en-3-one
Standard InChI InChI=1S/C8H14O2/c1-6(2)5-7(9)8(3,4)10/h5,10H,1-4H3
Standard InChI Key WVUGWXCPDFBOFK-UHFFFAOYSA-N
Canonical SMILES CC(=CC(=O)C(C)(C)O)C

Introduction

Synthesis and Manufacturing

Historical Synthetic Routes

Early synthetic approaches to related enones often involved aldol condensations or oxidation of secondary alcohols. For example, 2,5-dimethylhex-4-en-3-ol (CAS 60703-31-3), a structural precursor, has been synthesized via Grignard reactions or catalytic hydrogenation . Oxidation of this alcohol using Jones reagent or pyridinium chlorochromate (PCC) could yield the corresponding ketone, though such methods risk over-oxidation or epimerization at the hydroxyl-bearing carbon .

Modern Methodologies

A novel route described in the synthesis of (2S,4S)-4-hydroxy-2,5-dimethyl-3-oxohexanoic acid derivatives involves stereoselective hydroxylation and ketone protection . While this pathway targets a carboxylic acid derivative, its strategic use of tert-butyldimethylsilyl (TBS) protection for hydroxyl groups could be adapted to synthesize 2-hydroxy-2,5-dimethylhex-4-en-3-one. For instance, selective oxidation of a diol intermediate, followed by deprotection, might yield the target compound without disturbing the enone system .

Challenges in Scale-Up

Key challenges include managing the reactivity of the α,β-unsaturated ketone, which is prone to Michael additions or polymerization under basic conditions. Furthermore, the hydroxyl group at C2 necessitates careful protection-deprotection strategies to prevent undesired side reactions during synthesis .

Physicochemical Properties

Thermodynamic and Solubility Profiles

Experimental data on melting and boiling points are unavailable, but computational estimates suggest a boiling point near 230–250°C based on analog compounds like 2,5-dimethylhex-4-en-3-one (126.20 g/mol) . The hydroxyl group enhances polarity relative to its deoxygenated analog, likely increasing solubility in alcohols or acetone. The LogP value of 1.29 aligns with semi-polar solvents, though empirical validation is required.

Nuclear Magnetic Resonance (NMR)

While direct NMR data for 2-hydroxy-2,5-dimethylhex-4-en-3-one are lacking, its analog 2,5-dimethylhex-4-en-3-one exhibits diagnostic signals in 13C^{13}\text{C} NMR: a ketone carbonyl at ~208 ppm, olefinic carbons at 125–135 ppm, and methyl groups at 20–25 ppm . The hydroxyl-bearing carbon in the target compound would likely resonate near 70 ppm in 13C^{13}\text{C} NMR, with broad proton signals around 1.5–2.5 ppm in 1H^1\text{H} NMR due to exchange effects.

Infrared (IR) Spectroscopy

The IR spectrum would feature a strong absorption band near 1700 cm1^{-1} for the ketone carbonyl and a broad O–H stretch around 3200–3400 cm1^{-1}. Conjugation between the double bond and ketone may reduce the carbonyl stretching frequency to ~1680 cm1^{-1}, as seen in α,β-unsaturated ketones .

Applications and Biological Relevance

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